molecular formula C14H18BNO2S B14008430 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole

Cat. No.: B14008430
M. Wt: 275.2 g/mol
InChI Key: NDXFXJNIYBWOCN-UHFFFAOYSA-N
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Description

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole is an organic compound with the molecular formula C14H18BNO4. This compound is notable for its unique structure, which includes a benzo[D]isothiazole core substituted with a methyl group and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole typically involves the reaction of 3-methylbenzo[D]isothiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert atmosphere conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]isothiazole include:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C14H18BNO2S

Molecular Weight

275.2 g/mol

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole

InChI

InChI=1S/C14H18BNO2S/c1-9-11-7-6-10(8-12(11)19-16-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3

InChI Key

NDXFXJNIYBWOCN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NS3)C

Origin of Product

United States

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